2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Overview
Description
The compound “2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid” is a natural product found in Cheirolophus mauritanicus and Heterocoma ekmaniana . It has a molecular formula of C15H24O3 .
Molecular Structure Analysis
The compound has a complex structure with four defined stereocenters . It includes a hydroxy group, a prop-2-enoic acid group, and a decalin structure, which is a bicyclic compound made up of two fused cyclohexane rings .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 399.4±25.0 °C at 760 mmHg, and a flash point of 209.5±19.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 69.9±0.3 cm3 .Scientific Research Applications
Chemical Structure and Properties
- The compound's structure features two edge-shared six-membered rings with trans hydroxyl and methyl substituents, exhibiting a flattened chair conformation and a second ring with a chair conformation. This structure is fundamental in determining its chemical properties and reactivity (Burrett, Taylor, & Tiekink, 2014).
Synthesis and Molecular Formation
- It can be synthesized from the aerial part of specific plant species, adopting a linear shape with terminal fused-rings bridged by an anhydride group. These structural features are significant in the field of organic chemistry (Tebbaa et al., 2010).
Physicochemical Analysis
- Studies on its physicochemical properties include elemental analysis, UV, IR, NMR spectroscopy, and determining parameters like melting point, molecular weight, and pH. Such analyses are crucial for understanding its potential applications (Lastovka et al., 2017).
Derivative Compounds
- Derivative compounds containing a tetrahydropyran ring have been synthesized from this compound, exploring its potential in developing novel organic compounds with varied properties (Hanzawa et al., 2012).
Crystal Structure Analysis
- Crystallographic studies reveal details about its molecular geometry, stability, and hydrogen bonding patterns, which are essential in materials science and molecular engineering (Kumar et al., 2017).
Catalytic Reactions
- This compound has been used in palladium-catalyzed enantiodistinctive reactions, demonstrating its potential as a reagent or catalyst in stereoselective synthesis (Daimon et al., 2004).
Role in Synthesis of Bioactive Compounds
- It has been utilized as an intermediate in synthesizing bioactive compounds like insect antifeedants and other terpenes, indicating its relevance in pharmaceutical and agrochemical research (Jansen, Kreuger, & de Groot, 1989).
Mechanism of Action
Ilicic acid, also known as “2-Naphthaleneacetic acid, decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-, (2R-(2alpha,4aalpha,8beta,8abeta))-” or “2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid”, is a sesquiterpene lactone . Here is a comprehensive overview of its mechanism of action:
Target of Action
It’s known that sesquiterpene lactones, the class of compounds to which ilicic acid belongs, have a wide range of biological activities and can interact with multiple targets .
Mode of Action
Sesquiterpene lactones are known for their ability to form covalent bonds with biological macromolecules, which can lead to changes in the function of these targets .
Biochemical Pathways
Sesquiterpene lactones are known to affect various biochemical pathways, including those involved in inflammation and cancer .
Pharmacokinetics
The physicochemical properties related to adme processes, such as logp, logd, solubility, and pka, are important for predicting drug behavior in vivo .
Result of Action
Sesquiterpene lactones, including ilicic acid, have been reported to exhibit antiproliferative activity against test cell lines .
Action Environment
The solubility of silicic acid, a related compound, in water suggests that the concentration of silicic acid in any given environment could potentially influence its bioavailability and efficacy .
Properties
IUPAC Name |
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKCXGBBUBCRPU-GBOPCIDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963452 | |
Record name | 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4586-68-9 | |
Record name | Ilicic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004586689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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